molecular formula C9H10ClNO4S B2953216 3-((3-Chlorophenyl)sulfonamido)propanoic acid CAS No. 690646-02-7

3-((3-Chlorophenyl)sulfonamido)propanoic acid

Cat. No.: B2953216
CAS No.: 690646-02-7
M. Wt: 263.69
InChI Key: JBXVVIWGDKGSGK-UHFFFAOYSA-N
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Description

3-((3-Chlorophenyl)sulfonamido)propanoic acid is a propanoic acid derivative featuring a sulfonamido (-SO₂-NH-) group attached to a 3-chlorophenyl ring. This structure combines a carboxylic acid moiety with a sulfonamide group, which is commonly associated with bioactivity in pharmaceuticals, such as enzyme inhibition or antimicrobial effects .

Properties

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c10-7-2-1-3-8(6-7)16(14,15)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXVVIWGDKGSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chlorophenyl)sulfonamido)propanoic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with beta-alanine under basic conditions . The reaction proceeds as follows:

    Step 1: Dissolve 3-chlorobenzenesulfonyl chloride in an organic solvent such as dichloromethane.

    Step 2: Add beta-alanine to the solution.

    Step 3: Introduce a base, such as triethylamine, to facilitate the reaction.

    Step 4: Stir the reaction mixture at room temperature for several hours.

    Step 5: Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chlorophenyl)sulfonamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-((3-Chlorophenyl)sulfonamido)propanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-((3-Chlorophenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts normal biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound C₉H₁₀ClNO₄S ~265 -SO₂-NH-, 3-Cl High acidity, hydrogen-bonding capacity N/A
3-((3-Nitrophenyl)sulfonamido)propanoic acid C₉H₁₀N₂O₆S 306.25 -SO₂-NH-, 3-NO₂ Stronger acidity, dimeric crystal packing
3-(3-Chlorophenyl)propanoic acid C₉H₉ClO₂ 184.62 3-Cl Lower molecular weight, simpler structure
Cyclopentane-1,2-dione bioisostere C₁₈H₂₀ClNO₃S 365.87 Cyclopentane-1,2-dione Retains IC₅₀ (~8 nM) vs. parent compound

Biological Activity

3-((3-Chlorophenyl)sulfonamido)propanoic acid (CAS No. 690646-02-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research applications, and comparative studies with similar compounds.

  • Molecular Formula : C9H10ClNO4S
  • Molecular Weight : 263.7 g/mol
  • Structure : The compound features a sulfonamide group attached to a propanoic acid moiety, with a chlorophenyl substituent that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and disrupting normal biochemical pathways. This mechanism is crucial for its potential therapeutic effects, particularly as an enzyme inhibitor in various disease models.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi40 µg/mL30
K. pneumoniae50 µg/mL19

These results suggest that the compound's antimicrobial efficacy is comparable to standard antibiotics like ceftriaxone .

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial effects, studies have explored the anti-inflammatory and anticancer properties of this compound:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in vitro, indicating its utility in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines (including MCF-7 and HCT-116) revealed that the compound exhibits cytotoxic effects, with IC50 values indicating significant cell growth inhibition at micromolar concentrations .

Comparative Studies

This compound has been compared with other sulfonamide derivatives to evaluate its unique properties:

Compound IC50 (µM) Activity Type
Compound A (similar structure)12.41Anticancer
Compound B (sulfonamide derivative)9.71Antimicrobial
3-((3-Chlorophenyl)sulfonamido)acid7.36Anticancer

These comparisons highlight the compound's superior activity in certain contexts, particularly against specific cancer cell lines, demonstrating its potential as a lead compound for further drug development.

Case Studies

Several case studies have documented the use of this compound in various experimental setups:

  • Study on E. faecalis : This study demonstrated the compound's ability to inhibit bacterial growth effectively, establishing it as a candidate for further exploration in antibiotic formulations.
  • Cytotoxicity Assessment : In another study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential application in cancer therapy.

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